
4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Applications De Recherche Scientifique
Synthesis and Potential Anticancer Activity
A series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized as potential anticancer agents. These compounds were evaluated for their in vitro antitumor activity against the US National Cancer Institute's (NCI) 60 cell line panel, showcasing remarkable activity against various human tumor cell lines at low micromolar GI50 levels (J. Sławiński et al., 2012).
Enzyme Inhibition and Molecular Docking Studies
Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and characterized. These compounds exhibited enzyme inhibition potential against AChE and BChE enzymes. Molecular docking studies demonstrated the putative binding modes, supporting the results of enzyme inhibition assays. Antioxidant potential was also determined, showing significant scavenging activity (Naghmana Kausar et al., 2019).
Herbicide Selectivity and Metabolism
Research on chlorsulfuron, a compound with a similar sulfonamide structure, has shed light on the biological basis for the selectivity of this herbicide for cereals. The ability of crop plants to rapidly metabolize chlorsulfuron to a polar, inactive product was identified as a major factor responsible for its selectivity. This metabolism process involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (P. Sweetser et al., 1982).
Antimicrobial and Anti-HIV Activity
Benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety have been prepared and evaluated for their antimicrobial and anti-HIV activity. Some of the synthesized compounds demonstrated in vitro efficacy, correlating well with structure-activity relationships (SAR) (R. Iqbal et al., 2006).
Photodecomposition Studies
Studies on sulfamethoxazole, a sulfonamide with a structure similar to 4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide, have explored its photodecomposition in acidic aqueous solutions. This research contributes to understanding the stability and degradation pathways of sulfonamide compounds under light exposure (Wei Zhou & D. Moore, 1994).
Orientations Futures
Mécanisme D'action
Target of Action
The compound 4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some indole derivatives have been reported to have potent antiviral activity . .
Propriétés
IUPAC Name |
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11-8-13-9-12(2-7-16(13)19-11)10-18-22(20,21)15-5-3-14(17)4-6-15/h2-9,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBZISCGYMXEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

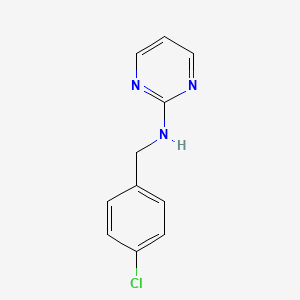
![Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride](/img/structure/B2436889.png)

methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2436892.png)
![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)
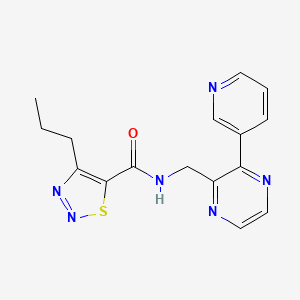
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
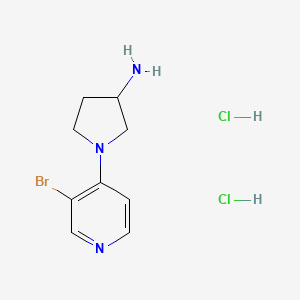
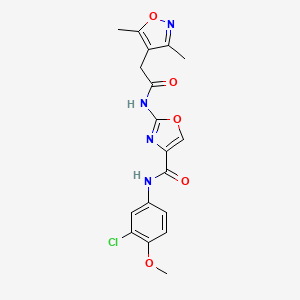
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
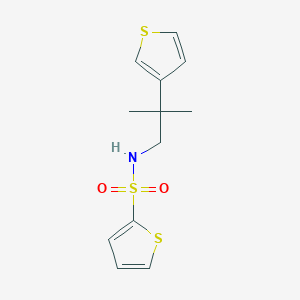
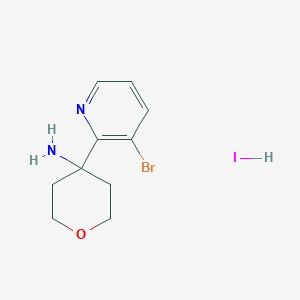
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
